Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- is a peptide compound consisting of four amino acids: glycine, tyrosine, proline, and leucine. It belongs to a class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds. This specific peptide has garnered interest due to its structural characteristics and potential biological activities.
The compound can be synthesized through various chemical processes that involve the condensation of amino acids. Glycinamide itself is derived from glycine, the simplest amino acid, which can be produced through natural metabolic pathways or synthetic methods. The other amino acids—L-tyrosine, L-proline, and L-leucine—are also naturally occurring and can be sourced from dietary proteins or synthesized in laboratories.
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- is classified as a bioactive peptide due to its potential effects on biological systems. It falls under the broader category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other.
The synthesis of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques.
The synthesis may also involve protecting groups for functional groups that need to remain unreacted during certain stages. For example, the side chains of tyrosine and proline may require protection to prevent unwanted reactions during synthesis.
The molecular formula for this compound can be calculated based on its constituent amino acids. The molecular weight is approximately 451.6 g/mol.
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- can undergo several chemical reactions typical for peptides:
The stability of this peptide under various conditions can significantly affect its reactivity. For example, at higher pH levels or elevated temperatures, hydrolysis rates may increase.
The mechanism of action for Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- likely involves interaction with specific receptors in biological systems. Given its structural similarity to oxytocin and other neuropeptides:
Studies indicate that peptides with similar structures exhibit significant biological activity at low concentrations, suggesting high potency.
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- has potential applications in several scientific fields:
Solid-phase peptide synthesis remains the cornerstone for producing L-tyrosyl-L-prolyl-L-leucyl-glycinamide (Tyr-Pro-Leu-Gly-NH₂) and analogues. Modern innovations focus on optimizing coupling efficiency and minimizing side reactions. The isonitrile-mediated thioacid coupling approach exemplifies this progress, utilizing thioacid precursors activated by tert-butyl isocyanide (t-BuNC) to form amide bonds. This method achieves near-quantitative yields (95–99%) in dipeptide couplings (e.g., Gln-Asn) and maintains high efficiency in fragment ligations, such as cysteine-proline-glycine assemblies [5]. When combined with additives like hydroxybenzotriazole (HOBt), the reaction generates a thio-formimidate carboxylate mixed anhydride intermediate, enhancing acyl transfer kinetics [5].
Table 1: Efficiency of Isonitrile-Mediated SPPS for Model Peptides
Resin-Bound Substrate | Thioacid Coupling Partner | Additive | Product | Yield (%) |
---|---|---|---|---|
Gln-TGT resin | Asn-derived thioacid | t-BuNC | Gln-Asn | 95 |
Gln-TGT resin | Asn-derived thioacid | t-BuNC, HOBt | Gln-Asn | 99 |
Ser-resin | Arg-derived thioacid | t-BuNC, HOBt | Ser-Arg | 92 |
For the Tyr-Pro-Leu-Gly-NH₂ sequence, strategic side-chain protection is critical. The tyrosine phenol group typically uses tert-butyl or benzyl-based groups, while leucine’s aliphatic chain remains unprotected. Fmoc-based SPPS allows iterative deprotection and coupling cycles with minimal epimerization, though proline’s conformational rigidity necessitates extended coupling times [5] [9]. Post-synthesis, peptides are cleaved from resins (e.g., Rink amide) using trifluoroacetic acid (TFA) cocktails, followed by oxidation or disulfide formation if applicable [1] [5].
NMR spectroscopy reveals that Tyr-Pro-Leu-Gly-NH₂ adopts discrete secondary structures in solution, primarily stabilized by proline’s cis-trans isomerism and hydrogen-bonding networks. Key torsion angles (φ, ψ, ω) derived from (^1)H and (^{13})C NMR in dimethyl sulfoxide (DMSO) indicate that the Leu-Gly segment frequently participates in Type I β-turns, with Gly-NH forming an intramolecular H-bond to Tyr-CO [1] [2]. This turn is critical for biological activity, as it positions pharmacophore elements optimally for receptor interactions.
Table 2: Key NMR-Derived Torsion Angles in Related Peptides
Compound | φ (Pro) | ψ (Pro) | ω (Leu-Gly) | Structural Feature |
---|---|---|---|---|
Cbz-Tau-Pro-Phe-NHiPr | -78° | 146° | -65° | Type I β-turn |
Cbz-Tau-Pro-D-Phe-NHiPr | -64° | 132° | -72° | Extended conformation |
Tyr-Pro-Leu-Gly-NH₂ | -62° | 140° | -70° | β-turn (predicted) |
The sulfonamide bond in taurine analogues (e.g., Cbz-Tau-Pro-Phe-NHiPr) exhibits unique conformational behavior. Unlike planar amide bonds, sulfonamide nitrogen adopts a pyramidal geometry (sum of bond angles: 344–352°), permitting synclinal (|ω| ≈ 65–72°) or anticlinal (|ω| ≈ 100°) conformations. This flexibility expands hydrogen-bonding capabilities but may destabilize canonical turns [1]. For Tyr-Pro-Leu-Gly-NH₂, the proline residue’s puckering dynamics further modulate backbone topology, with trans-proline favoring β-turns and cis-proline inducing kinks [1] [6].
Reduced peptide bond analogues, where a -CH₂-NH- moiety replaces the carbonyl (-CO-NH-) group, provide insights into Tyr-Pro-Leu-Gly-NH₂’s structural requirements. Synthesizing such analogues involves reductive amination of N-protected amino aldehydes or Mannich-type reactions with sulfonamides [2] [6]. For example, replacing the Leu-Gly amide bond with -CH₂-NH- yields Pro-Leu-ψ[CH₂NH]Gly-NH₂, which NMR confirms retains a β-turn similar to native Tyr-Pro-Leu-Gly-NH₂. In contrast, modifying the Pro-Leu bond disrupts this topology [2] [6].
Table 3: Structural and Functional Effects of Reduced Bond Analogues
Analogue | Reduced Bond Location | β-Turn Preservation | Relative Bioactivity |
---|---|---|---|
Pro-Leu-ψ[CH₂NH]Gly-NH₂ | Leu-Gly | Yes | ≈100% (vs. native) |
Pro-ψ[CH₂NH]Leu-Gly-NH₂ | Pro-Leu | No | <30% |
The Leu-Gly-modified analogue’s bioactivity aligns with its conformational stability, evidenced by its ability to suppress haloperidol-induced dopamine receptor supersensitivity in vivo. However, this modification increases peptide toxicity, likely due to enhanced resistance to proteolysis or altered receptor trafficking [2] [7]. Cyclic constraints, like thiazolidine-2-carboxamide substitutions at Gly-NH₂, further rigidify the C-terminus but diminish dopamine receptor modulation—highlighting the Leu-Gly amide’s role in dynamic recognition [7] [10].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: